(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid is a complex organic compound with a unique structure that includes an amino group, a triazole ring, and a heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid typically involves multiple steps. One common method starts with the preparation of the heptanedioic acid backbone, followed by the introduction of the triazole ring through a cyclization reaction. The amino groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for the development of new drugs.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific context and application, but common targets include metabolic enzymes and signaling proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with triazole rings or heptanedioic acid backbones. Examples are:
- (6S)-6-amino-3-(aminomethylideneamino)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
- (6S)-6-amino-3-(diaminomethylideneamino)-2-[(4-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
Uniqueness
What sets (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid apart is its specific combination of functional groups and structural features. The presence of both amino and triazole groups, along with the heptanedioic acid backbone, provides unique reactivity and interaction profiles, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C11H19N7O4S |
---|---|
Molecular Weight |
345.38 g/mol |
IUPAC Name |
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid |
InChI |
InChI=1S/C11H19N7O4S/c1-4-15-11(18-17-4)23-7(9(21)22)6(16-10(13)14)3-2-5(12)8(19)20/h5-7H,2-3,12H2,1H3,(H,19,20)(H,21,22)(H4,13,14,16)(H,15,17,18)/t5-,6?,7?/m0/s1 |
InChI Key |
DZDHEOBSWBMTIG-VTSJMVTISA-N |
Isomeric SMILES |
CC1=NC(=NN1)SC(C(CC[C@@H](C(=O)O)N)N=C(N)N)C(=O)O |
Canonical SMILES |
CC1=NC(=NN1)SC(C(CCC(C(=O)O)N)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.